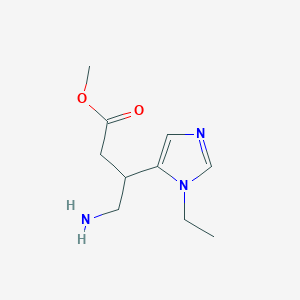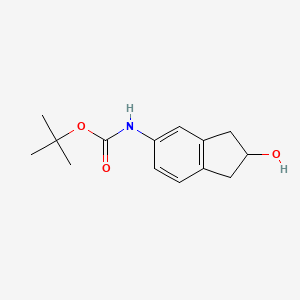
Methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate typically involves the formation of the imidazole ring followed by the introduction of the butanoate moiety. One common method involves the reaction of 1-ethylimidazole with a suitable butanoate precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards .
化学反应分析
Types of Reactions
Methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce different functional groups onto the imidazole ring .
科学研究应用
Methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzymes, affecting their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
相似化合物的比较
Similar Compounds
- Methyl 4-amino-3-(1-methyl-1h-imidazol-5-yl)butanoate
- Methyl 4-amino-3-(1-ethyl-1h-imidazol-4-yl)butanoate
- Methyl 4-amino-3-(1-ethyl-1h-imidazol-2-yl)butanoate
Uniqueness
Methyl 4-amino-3-(1-ethyl-1h-imidazol-5-yl)butanoate is unique due to the specific positioning of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds .
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
methyl 4-amino-3-(3-ethylimidazol-4-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-3-13-7-12-6-9(13)8(5-11)4-10(14)15-2/h6-8H,3-5,11H2,1-2H3 |
InChI 键 |
KZYBHTPFSPVXID-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC=C1C(CC(=O)OC)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)

![7-Methoxy-2-azaspiro[3.5]nonane](/img/structure/B13554967.png)







![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
